![molecular formula C10H12FNO2 B2412963 D-2-Methyl-4-fluorophe CAS No. 1213186-81-2](/img/structure/B2412963.png)
D-2-Methyl-4-fluorophe
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Overview
Description
Scientific Research Applications
Synthesis and Analytical Characterizations
Research has been conducted on substances based on the 1,2-diarylethylamine template, including 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), for various potential clinical applications. These studies include comprehensive analytical characterizations using mass spectrometry, chromatography, and spectroscopy techniques, contributing to the differentiation of isomers and understanding the chemical properties of these compounds (Dybek et al., 2019).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), a related compound, serves as a platform for developing chemosensors detecting various analytes, including metal ions and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, underscoring the importance of this fluorophoric platform in sensing technology (Roy, 2021).
Photoinduced Charge Transfer and Photophysical Characteristics
Studies on fluorophores like (2Z)-3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile (DPM) have revealed their potential in organic photoemitting diodes. Research includes synthesizing these compounds and examining their emission characteristics in various media, contributing to the development of efficient photoemitting devices (Asiri et al., 2015).
Synthesis of Metal Phthalocyanines
New metal-free and metal phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized for potential applications in materials science. These compounds have been characterized using various spectroscopic techniques, contributing to the development of new materials with specific electronic and optical properties (Kahveci et al., 2007).
Molecular Structure and Spectral Investigations
The synthesis and characterization of compounds like methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate (MFMSF) have been conducted, including crystal structure analysis and spectral investigations. These studies contribute to understanding the molecular geometry and electronic properties of these compounds, with implications for their biological activities and potential applications in medicine and materials science (Murugavel et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSUDTPFZZINJC-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid |
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